4-O-Methylcarbidopa
Description
Properties
Molecular Formula |
C₁₁H₁₆N₂O₄ |
|---|---|
Molecular Weight |
240.26 |
Synonyms |
2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid |
Origin of Product |
United States |
Chemical Synthesis and Formation Pathways of 4 O Methylcarbidopa
The synthesis of 4-O-Methylcarbidopa is primarily approached through the derivatization of its precursor, Carbidopa (B1219). These synthetic routes are often developed for research purposes, particularly for its use as a reference standard in analytical methods to detect and quantify impurities in Carbidopa drug substances.
Derivatization Strategies from Carbidopa Precursors
The primary method for the chemical synthesis of this compound involves the selective O-methylation of Carbidopa. This process requires careful control of reaction conditions to favor methylation at the 4-hydroxyl group over the 3-hydroxyl group of the catechol moiety. Protecting group strategies may be employed to shield the more reactive functional groups, such as the amino and carboxylic acid moieties, thereby directing methylation to the desired hydroxyl group.
Common methylating agents used in such syntheses include dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base. The choice of solvent and temperature is critical to optimize the yield of the 4-O-methylated product while minimizing the formation of the 3-O-methylated isomer and other byproducts.
Optimization of Synthetic Routes for Research Applications
For research applications, where high purity of this compound is essential, optimization of the synthetic route is a key focus. This involves refining the reaction conditions, such as the stoichiometry of reactants, reaction time, and temperature, to maximize the yield and purity of the final product.
Purification of this compound from the reaction mixture is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the synthesized compound are then confirmed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.
Formation as an Impurity or Degradant of Carbidopa
This compound is recognized as a process-related impurity and a potential degradation product of Carbidopa. Its presence in the final drug product is closely monitored to ensure the quality, safety, and efficacy of the medication.
Investigation of Degradation Pathways of Carbidopa Yielding O-Methylated Products
The degradation of Carbidopa can occur under various stress conditions, such as exposure to light, heat, and oxidizing agents. While specific studies detailing the formation of this compound as a degradant are not extensively published, the catechol moiety of Carbidopa is susceptible to oxidation and other chemical transformations. It is plausible that under certain conditions, particularly in the presence of methylating agents or precursors, O-methylation could occur as a degradation pathway.
Forced degradation studies are often conducted on drug substances like Carbidopa to identify potential degradants. These studies involve subjecting the drug to harsh conditions to accelerate its degradation and identify the resulting products. While general degradation products of Carbidopa have been identified, the specific formation of this compound as a degradant requires further investigation.
Characterization of Process-Related Impurities
This compound is listed as a known impurity in the European Pharmacopoeia (EP), designated as Carbidopa EP Impurity H. Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API). The presence of this compound as a process-related impurity suggests that it may be formed during the synthesis of Carbidopa or from the degradation of Carbidopa during storage or formulation.
Regulatory bodies require the characterization and control of such impurities to ensure the quality and safety of the final drug product. Analytical methods, such as HPLC, are used to detect and quantify the levels of this compound in Carbidopa raw material and finished products.
Enzymatic Formation of this compound
The primary pathway for the formation of this compound in vivo is through enzymatic O-methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the metabolism of catecholamines and other catecholic compounds.
COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. In the case of Carbidopa, this enzymatic reaction can result in the formation of either 3-O-Methylcarbidopa or this compound. The regioselectivity of COMT (i.e., the preference for methylation at the 3- or 4-position) can vary depending on the specific COMT isoform and the substrate.
The enzymatic formation of this compound is a significant metabolic pathway for Carbidopa. Understanding this pathway is important for comprehending the pharmacokinetics and metabolism of Carbidopa.
| Compound Name |
| This compound |
| Carbidopa |
| 3-O-Methylcarbidopa |
| S-adenosyl-L-methionine |
| Dimethyl sulfate |
| Methyl iodide |
| Catechol-O-methyltransferase |
Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Chemical Name | (2S)-3-(3-hydroxy-4-methoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
| Molecular Formula | C₁₁H₁₆N₂O₄ |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 1361017-74-4 |
Role of Catechol-O-Methyltransferase (COMT) in Carbidopa O-Methylation
The primary catalyst in the O-methylation of Carbidopa is the enzyme Catechol-O-Methyltransferase (COMT). helsinki.finih.govwikipedia.org This enzyme is crucial in the metabolism of a wide array of catechol compounds, including endogenous catecholamines and various xenobiotics. helsinki.fi COMT facilitates the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring structure inherent to Carbidopa. helsinki.fi This enzymatic action results in the formation of two potential methylated isomers: 3-O-Methylcarbidopa and this compound.
COMT exists in two main isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). helsinki.fi S-COMT is characterized by a higher capacity for methylation (Vmax) but a lower affinity for its substrates (higher Km), making it the predominant isoform for the metabolism of exogenous catechol compounds like Carbidopa, especially at higher concentrations. helsinki.fi Conversely, MB-COMT exhibits a higher affinity for substrates but has a lower methylation capacity, playing a more significant role in the metabolism of endogenous catecholamines at physiological concentrations. helsinki.fi
The regioselectivity of COMT-catalyzed O-methylation, which dictates the preferential formation of either the 3-O-methylated or 4-O-methylated product, is influenced by the specific substituents on the catechol ring. While for many substrates, meta-O-methylation is the favored pathway, the substitution pattern of the substrate can significantly impact this preference. researchgate.net
Substrate Specificity Studies of Methyltransferases towards Carbidopa and its Derivatives
The specificity of methyltransferases, particularly COMT, for their substrates is a critical determinant of metabolic pathways. While detailed kinetic data for the O-methylation of Carbidopa itself is not extensively documented in publicly available literature, studies on analogous compounds like L-DOPA and its derivatives offer valuable insights into the substrate preferences of COMT.
Research has shown that COMT exhibits stereospecificity, with a preference for the L-isomers of its substrates. researchgate.net The affinity and maximal velocity of the enzymatic reaction are influenced by the nature of the substituents on the catechol ring. For instance, alpha-substitution in DOPA and other catecholamines has been observed to decrease the affinity of COMT for these compounds. researchgate.net
The table below summarizes the general kinetic properties of the two main COMT isoforms, which are relevant to the metabolism of catechol substrates such as Carbidopa.
| Enzyme Isoform | Substrate Affinity (Km) | Methylation Capacity (Vmax) | Primary Role |
| S-COMT | Lower (Higher Km) | Higher | Metabolism of exogenous catechols (e.g., Carbidopa) at high concentrations helsinki.fi |
| MB-COMT | Higher (Lower Km) | Lower | Metabolism of endogenous catecholamines at physiological concentrations helsinki.fi |
While COMT is the principal enzyme responsible for the O-methylation of Carbidopa, the potential for other methyltransferases to contribute to its metabolism, albeit likely to a lesser extent, cannot be entirely ruled out without more specific research. However, the existing body of evidence strongly points to COMT as the key player in the formation of this compound.
Analytical Methodologies for Research and Characterization of 4 O Methylcarbidopa
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are fundamental to confirming the identity and structure of 4-O-Methylcarbidopa.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. While detailed spectral data is typically provided with the purchase of a reference standard, the expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the methylene (B1212753) protons of the side chain, and the exchangeable protons of the hydroxyl, carboxylic acid, and hydrazine (B178648) functional groups. The splitting patterns and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all eleven carbon atoms in the molecule, including the carbons of the aromatic ring, the methyl and methoxy groups, the methylene carbon, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the chemical structure of this compound.
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₁H₁₆N₂O₄, corresponding to a molecular weight of 240.26 g/mol . pharmaffiliates.comfda.gov In mass spectrometry, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) studies reveal characteristic fragmentation patterns. Common fragmentation pathways for molecules with similar structures include the loss of the carboxylic acid group (-COOH, 45 Da), decarboxylation (-CO₂, 44 Da), and cleavage of the side chain. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 1: Molecular Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₄ |
| Molecular Weight | 240.26 g/mol |
| Synonym | (2S)-2-Hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at characteristic wavenumbers corresponding to the vibrations of specific chemical bonds.
The key functional groups in this compound and their expected IR absorption ranges are:
O-H stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with the phenolic O-H stretch. pressbooks.pub
N-H stretching: The hydrazine group will exhibit stretching vibrations in the region of 3400-3200 cm⁻¹. specac.com
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. libretexts.org
C=O stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. pressbooks.pub
C=C stretching: Aromatic ring C=C stretching vibrations usually occur in the 1600-1450 cm⁻¹ region. libretexts.org
C-O stretching: The spectrum will also show C-O stretching bands for the ether and carboxylic acid groups in the 1320-1000 cm⁻¹ range. pressbooks.pubspecac.com
The combination of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups within the this compound molecule.
Chromatographic Separation and Quantification Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the separation and quantification of this compound in the presence of Carbidopa (B1219) and other related substances.
The development of a robust and validated HPLC method is crucial for the accurate quantification of this compound. Reversed-phase HPLC is the most common approach.
A typical HPLC method for the analysis of Carbidopa and its impurities, including this compound, involves a C18 stationary phase. The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.netdergipark.org.trijpsr.com The pH of the mobile phase is a critical parameter that is optimized to achieve good peak shape and resolution. ijpsr.com Detection is commonly performed using a UV detector at a wavelength where both Carbidopa and its impurities exhibit significant absorbance, often around 280 nm. nih.gov
Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.
Table 2: Example of HPLC Method Parameters for Carbidopa and Impurities
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate buffer and methanol/acetonitrile |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
A primary challenge in the analysis of this compound is its separation from the parent drug, Carbidopa, and other structurally similar impurities. Due to their similar polarities and chromophores, achieving baseline separation requires careful optimization of the chromatographic conditions.
The development of a successful separation method often involves:
Optimization of Mobile Phase Composition: Varying the ratio of the organic modifier to the aqueous buffer and adjusting the pH of the buffer are key to modifying the retention times and selectivity between Carbidopa and this compound.
Gradient Elution: A gradient elution program, where the concentration of the organic solvent is changed over time, can be employed to effectively resolve closely eluting peaks and reduce analysis time. ijpsr.comnih.gov
Choice of Stationary Phase: While C18 columns are widely used, other stationary phases with different selectivities can be explored if adequate separation is not achieved.
By systematically adjusting these parameters, an HPLC method can be developed that provides a clear separation of this compound from Carbidopa and other potential impurities, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Advanced Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine two or more analytical methods, provide a comprehensive approach to the characterization of pharmaceutical compounds and their related substances.
High-Performance Liquid Chromatography combined with an Ultraviolet/Visible (UV/Vis) or a Diode-Array Detector (DAD) is a standard and robust method for assessing the purity of this compound. This technique is employed to separate the main compound from any potential impurities, including process-related impurities or degradation products. nih.gov
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The method must be validated to demonstrate that it is "stability-indicating," meaning it can effectively separate the active substance from its degradation products. A DAD detector further enhances this analysis by providing spectral information for each peak, which can help in peak identification and in assessing peak purity by comparing spectra across a single peak.
The table below illustrates a sample purity analysis for a batch of this compound using HPLC-UV.
| Peak ID | Retention Time (min) | Area (%) |
| Impurity A | 4.2 | 0.08 |
| This compound | 6.5 | 99.75 |
| Impurity B | 8.1 | 0.12 |
| Unknown Impurity | 9.3 | 0.05 |
| Total | 100.00 |
This table is for illustrative purposes, representing a hypothetical purity assessment.
The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) is an indispensable tool for the structural elucidation of unknown impurities and metabolites in complex matrices. iajps.comlcms.cz When analyzing research samples containing Carbidopa and its metabolites, this technique can definitively identify this compound even when it is present at low levels or co-elutes with other components. researchgate.net
Following separation by HPLC, the mass spectrometer provides precise mass-to-charge (m/z) ratio data for the parent ion of a compound. In the MS/MS mode, this parent ion is fragmented, and the resulting fragmentation pattern serves as a "fingerprint" for the molecule. nih.gov By analyzing this pattern, researchers can deduce the structure of the unknown compound. This is particularly critical in identifying novel metabolites or degradation products that may not have available reference standards. researchgate.netresearchgate.net The high sensitivity of MS detection also allows for the analysis of samples with limited volume, which is often the case in preclinical research. researchgate.net
Enzymatic Interactions and Molecular Mechanisms of 4 O Methylcarbidopa Preclinical Studies
Investigation of Enzyme Inhibition Potentials
The primary focus of preclinical evaluation for a compound like 4-O-Methylcarbidopa would be its potential to inhibit key enzymes involved in the metabolism of levodopa (B1675098) and catecholamines. These enzymes are Aromatic L-Amino Acid Decarboxylase (DDC) and Catechol-O-Methyltransferase (COMT).
DDC is a critical enzyme in the biosynthesis of dopamine (B1211576) from levodopa. Carbidopa (B1219) is a known potent inhibitor of this enzyme, preventing the peripheral conversion of levodopa and thereby increasing its bioavailability to the central nervous system. A thorough investigation of this compound would necessitate a detailed examination of its own inhibitory effects on DDC.
To understand the nature and potency of this compound's interaction with DDC, comprehensive kinetic studies would be required. These studies typically involve in vitro assays using purified DDC enzyme and a suitable substrate, such as levodopa. The objective would be to determine key kinetic parameters that describe the interaction.
Hypothetical Data Table: Kinetic Parameters of DDC Inhibition
| Parameter | Description | Hypothetical Value for this compound |
| Ki (Inhibition Constant) | The concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. | Data not available |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. | Data not available |
| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Data not available |
This table illustrates the type of data that would be generated from kinetic studies. Currently, no specific values for this compound are publicly available.
A crucial aspect of the preclinical evaluation would be a direct comparison of the DDC inhibitory activity of this compound with its parent compound, Carbidopa. This analysis would clarify whether the O-methylation of Carbidopa alters its potency as a DDC inhibitor. Such a study would involve side-by-side in vitro assays under identical experimental conditions.
Hypothetical Data Table: Comparative DDC Inhibition
| Compound | IC50 (µM) | Relative Potency (vs. Carbidopa) |
| Carbidopa | [Established Value] | 1 |
| This compound | Data not available | Data not available |
This table is a template for presenting comparative data. The actual values would need to be determined through experimental research.
COMT is another key enzyme in the metabolic pathway of levodopa, catalyzing its O-methylation to 3-O-methyldopa. Given that this compound is an O-methylated compound, its interaction with COMT is of significant interest. It could potentially act as a substrate for further metabolism or as an inhibitor of the enzyme.
To elucidate the nature of the interaction between this compound and COMT, specific in vitro enzyme assays would be conducted. These assays would measure the rate of COMT-catalyzed reactions in the presence of varying concentrations of this compound.
If this compound is a potential inhibitor, the assays would aim to determine its IC50 and Ki values for COMT. If it is a potential substrate, the assays would measure the rate of its conversion by COMT and determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).
Hypothetical Data Table: COMT Interaction Profile of this compound
| Interaction Type | Parameter | Hypothetical Value |
| Inhibition | IC50 (µM) | Data not available |
| Ki (µM) | Data not available | |
| Substrate | Km (µM) | Data not available |
| Vmax (nmol/min/mg) | Data not available |
This table outlines the potential data points to be collected from in vitro COMT assays. No experimental data for this compound is currently available.
Exploration of Interactions with Other Metabolizing Enzymes
Beyond its relationship with catechol-O-methyltransferase (COMT) and aromatic L-amino acid decarboxylase (AADC), the metabolic fate of this compound is influenced by other key enzyme systems, primarily those involved in Phase I and Phase II metabolism.
Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 superfamily is a critical component of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast number of xenobiotics. nih.govnih.gov For methylated phenolic compounds like this compound, CYP enzymes are significant as they can catalyze O-demethylation reactions. frontiersin.org Preclinical studies on other drugs containing dimethoxyphenol rings have shown that CYP3A4, in particular, is a key enzyme responsible for O-demethylation to form catechol metabolites. nih.gov This suggests that this compound could be a substrate for CYP enzymes, which would remove the methyl group and convert the compound back into carbidopa. This metabolic pathway is a crucial determinant of the compound's biological half-life and activity.
UDP-Glucuronosyltransferases (UGTs): Phase II metabolism involves the conjugation of molecules with endogenous substances to increase their water solubility and facilitate excretion. UGTs are a major family of Phase II enzymes that catalyze the attachment of glucuronic acid to substrates. frontiersin.orgepa.gov Compounds with hydroxyl groups, such as the free 3-position hydroxyl on this compound, are potential substrates for glucuronidation. nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant UGT isoforms are standard methods to identify which specific UGTs might be responsible for the glucuronidation of a given compound. nih.govadmescope.com The conjugation of this compound to a glucuronide moiety would represent a significant route of detoxification and elimination.
The table below summarizes the potential interactions of this compound with these metabolizing enzymes based on its chemical structure and data from related compounds.
| Enzyme Family | Potential Reaction | Consequence for this compound |
| Cytochrome P450 (CYP) | O-demethylation | Conversion back to the parent compound, carbidopa. |
| UDP-Glucuronosyltransferases (UGT) | Glucuronidation | Inactivation and enhanced excretion of the compound. |
Structure-Activity Relationship (SAR) Studies of O-Methylated Carbidopa Derivatives
The biological activity of carbidopa and its derivatives is highly dependent on their chemical structure. The methylation of the catechol ring, in particular, introduces significant changes that define the compound's interaction with enzymes.
Positional Isomerism and its Impact on Biological Activity (e.g., 3-O-Methylcarbidopa vs. This compound)
Positional isomerism, specifically the location of the methyl group on the catechol ring, has a profound impact on the metabolic stability and, consequently, the biological activity of methylated carbidopa. While COMT-mediated methylation of catechols can produce both the meta (3-O-) and para (4-O-) methylated isomers, their fates in preclinical models can differ significantly. scilit.com
The following table outlines the key differences between the two positional isomers.
| Feature | 3-O-Methylcarbidopa | This compound |
| Methyl Group Position | Meta (position 3) | Para (position 4) |
| Metabolic Stability | More stable; less susceptible to O-demethylation. | Less stable; more readily undergoes O-demethylation by microsomal enzymes. |
| Biological Half-life | Longer | Shorter |
| Relative Abundance | Tends to accumulate as a major metabolite. | More transient in nature. |
Influence of Methylation on Enzyme Substrate or Inhibitor Properties
Methylation of one of the hydroxyl groups on the carbidopa catechol ring fundamentally alters its properties as either an enzyme substrate or an inhibitor.
Substrate for COMT: The defining structural feature for a COMT substrate is the catechol moiety (two adjacent hydroxyl groups on a phenyl ring). tandfonline.com Carbidopa, possessing this feature, can act as a substrate for COMT. However, upon methylation at either the 3-O or 4-O position, the resulting compound is no longer a catechol. Therefore, neither 3-O-Methylcarbidopa nor this compound can serve as a substrate for further methylation by COMT.
Computational Chemistry and Molecular Docking Approaches to SAR Elucidation
Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a ligand, such as this compound, and a target enzyme's active site. nih.gov These methods provide valuable insights into the structure-activity relationships that govern biological activity.
By creating a three-dimensional model of the target enzyme, researchers can simulate how different ligands will bind. Molecular docking algorithms calculate the most favorable binding orientation (pose) of the ligand and estimate the binding affinity, often expressed as a binding energy score. These simulations can elucidate the specific molecular interactions responsible for binding, such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the enzyme.
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
In the context of O-methylated carbidopa derivatives, docking studies could be employed to compare how this compound and 3-O-Methylcarbidopa fit into the active site of an enzyme like AADC. Such studies could predict differences in binding energy and identify key amino acid residues that interact differently with each isomer. This information would help explain, at a molecular level, any observed differences in their biological activity and would be invaluable for the rational design of new, more potent, or selective enzyme inhibitors.
Preclinical Pharmacokinetic and Metabolic Research of 4 O Methylcarbidopa
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
No specific studies detailing the ADME properties of 4-O-Methylcarbidopa in any animal models were identified.
In Vitro Metabolic Stability and Metabolite Profiling (e.g., Liver Microsomes, Hepatocytes)
There is no published data on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any preclinical species. Metabolite profiling studies specifically for this compound are not available.
Identification and Characterization of Further Metabolites of this compound
No research is available that identifies or characterizes any subsequent metabolites of this compound.
In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., Rodents, Primates)
Plasma Concentration-Time Profiles and Key Pharmacokinetic Parameters
No studies presenting the plasma concentration-time profiles or detailing key pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, clearance, or volume of distribution) for this compound in any preclinical species have been published.
Tissue Distribution Studies in Animal Models
There is no available data from tissue distribution studies for this compound in animal models.
Blood-Brain Barrier (BBB) Permeation Studies in Preclinical Models
No preclinical studies investigating the ability of this compound to permeate the blood-brain barrier were found in the public domain.
Due to the absence of the necessary factual data, the generation of the requested article is not feasible.
Comparative Preclinical Pharmacokinetics with Carbidopa (B1219) and Other Related Metabolites
For instance, in rats, the pharmacokinetics of carbidopa have been examined following various routes of administration, including intravenous, oral, and intraduodenal. These studies provide insights into its absorption, distribution, and elimination. Similarly, pharmacokinetic profiles of carbidopa have been characterized in dogs.
The metabolism of carbidopa has been shown to yield several metabolites. The primary metabolic pathway involves the loss of the hydrazine (B178648) functional group. Identified metabolites include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. While this compound is a known metabolite of carbidopa, specific and comparative preclinical pharmacokinetic data, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) in direct comparison to carbidopa, are not documented in the available research.
Therefore, a direct comparative analysis of the preclinical pharmacokinetics of this compound with carbidopa and other related metabolites, complete with detailed research findings and data tables, cannot be constructed based on the current body of scientific literature. Further research and publication of preclinical studies specifically investigating the pharmacokinetic profile of this compound are needed to enable such a comparison.
Role of 4 O Methylcarbidopa As a Biochemical Probe and Research Tool
Utilization in In Vitro Enzymatic Assays
While direct and extensive research detailing the use of 4-O-Methylcarbidopa as a biochemical probe in in vitro enzymatic assays is not widely published, its structural relationship to Carbidopa (B1219) suggests a potential role in studying enzymes involved in catecholamine metabolism. Carbidopa itself is a known inhibitor of DOPA decarboxylase (DDC). Therefore, this compound could theoretically be used as a tool compound to probe the active site and inhibitory mechanisms of DDC and other related enzymes.
In a typical in vitro enzymatic assay, a purified enzyme is mixed with its substrate, and the rate of the reaction is measured. To investigate the effect of a potential inhibitor like this compound, the compound would be added to this mixture. By observing changes in the reaction rate, researchers can determine the inhibitory activity of the compound. Such studies are crucial for understanding enzyme kinetics and for the development of new therapeutic agents.
Application as an Analytical Reference Standard in Drug Development and Quality Control
One of the most prominent and well-documented applications of this compound is its use as an analytical reference standard in the pharmaceutical industry. pharmaffiliates.com Reference standards are highly purified compounds that are used as a benchmark for quality control and to ensure the identity, strength, purity, and quality of pharmaceutical products. usp.org
This compound is classified as an impurity or a related compound of Carbidopa. fda.gov During the synthesis of Carbidopa, small amounts of related substances, including its methylated derivatives, can be formed. Regulatory agencies require pharmaceutical manufacturers to identify and quantify these impurities to ensure the safety and efficacy of the final drug product.
In this context, this compound is used in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). By comparing the HPLC profile of a Carbidopa drug product to the certified reference standard of this compound, analytical chemists can accurately identify and quantify the amount of this specific impurity present in the medication. This process is a critical part of quality control, ensuring that each batch of the drug meets the stringent standards set by regulatory bodies like the United States Pharmacopeia (USP). synzeal.com
Table 1: Application of this compound in Quality Control
| Application Area | Purpose | Typical Analytical Technique |
| Drug Development | Identification and characterization of potential impurities in new drug formulations. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
| Quality Control of Active Pharmaceutical Ingredients (APIs) | To quantify the level of this compound impurity in batches of Carbidopa. | HPLC, Ultra-Performance Liquid Chromatography (UPLC) |
| Finished Product Testing | To ensure the final drug product meets regulatory specifications for impurities. | HPLC |
Use in Investigating Metabolic Pathways of Catecholamines and Related Compounds
The metabolism of catecholamines, a class of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine, is a complex process involving several key enzymes. nih.gov One of the primary enzymes in this pathway is Catechol-O-methyltransferase (COMT), which is responsible for the methylation of catecholamines. nih.gov
Given that this compound is a methylated derivative of a catechol-like compound, it serves as a valuable tool for studying the activity and specificity of COMT and other enzymes in the catecholamine metabolic pathway. Researchers can use this compound in metabolic studies to understand how methylation affects the biological activity and degradation of catechol-containing compounds.
For instance, by introducing this compound into a cellular or tissue preparation, scientists can observe its interaction with metabolic enzymes and identify the resulting metabolites. This can provide insights into the substrate specificity of these enzymes and how they process methylated compounds. Such research is fundamental to understanding the broader pharmacology of drugs that interact with the catecholamine system and for designing new drugs with improved metabolic stability. While direct studies utilizing this compound for this purpose are not extensively documented in publicly available literature, its chemical nature makes it a logical candidate for such investigations. The study of how related compounds are metabolized provides a framework for predicting the metabolic fate of this compound. nih.gov
Q & A
Q. How should conflicting spectral data for this compound derivatives be addressed in publications?
- Guidance :
- Re-run experiments under standardized conditions (e.g., identical solvent systems, NMR frequencies) and report deviations from literature values .
- Discuss potential causes (e.g., tautomerism, impurities) and validate conclusions via independent techniques (e.g., X-ray crystallography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
